meCgPPh Pd G3
Description
Fundamental Role of Palladium Catalysis in Modern Organic Synthesis
Palladium catalysis has become a cornerstone of modern organic synthesis, providing reliable and versatile methods for the formation of chemical bonds that were previously challenging to construct. These transformations are central to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The power of palladium catalysis lies in its ability to facilitate a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, under relatively mild conditions and with high functional group tolerance. The catalytic cycle typically involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states, enabling the sequential steps of oxidative addition, transmetalation, and reductive elimination that culminate in the formation of the desired product.
Historical Development and Evolution of Palladium Precatalyst Systems
The journey of palladium catalysis has been marked by the continuous evolution of catalyst systems, aimed at improving efficiency, stability, and ease of use. Early systems often required the in situ generation of the active Pd(0) species from a palladium source and a separate ligand, which could be sensitive to air and moisture and lead to inconsistencies. This led to the development of well-defined palladium precatalysts, which are air- and moisture-stable complexes that readily generate the active catalytic species under the reaction conditions.
A significant leap forward in this area was the development of the Buchwald precatalysts, a family of highly active and versatile palladium complexes. These precatalysts have progressed through several generations (G1 to G6), each offering distinct advantages over its predecessors. sigmaaldrich-jp.com
| Generation | Year of Disclosure | Key Features & Advancements |
| G1 | 2008 | Phenethylamine-based palladacycle; requires strong bases for activation. chemrxiv.org |
| G2 | 2010 | Biphenyl-based palladacycle; can be activated by weaker bases at room temperature. chemrxiv.org |
| G3 | 2013 | Features a non-coordinating methanesulfonate (B1217627) (OMs) anion, allowing for a broader ligand scope, including very bulky phosphines; enhanced solution stability. chemrxiv.org |
| G4 | 2014 | Methylated amino group on the biphenyl (B1667301) backbone to prevent formation of inhibitory carbazole (B46965) byproducts. sigmaaldrich.com |
| G5 | 2014 | Arylated amino group on the biphenyl scaffold, offering similar benefits to G4 with different solubility profiles. acs.org |
| G6 | 2017 | Oxidative addition complexes (OACs); do not require a base for activation and are considered "on-cycle" intermediates, often leading to higher reactivity. sigmaaldrich.com |
The third-generation (G3) Buchwald precatalysts represented a major advancement in the field. sigmaaldrich.com The key innovation in G3 precatalysts was the replacement of the chloride ligand found in G1 and G2 systems with a more weakly coordinating methanesulfonate (OMs) anion. chemrxiv.org This modification allows for the accommodation of a wider range of phosphine (B1218219) ligands, including those that are extremely bulky. sigmaaldrich.com G3 precatalysts are known for their high stability in solution and their ability to be activated under mild conditions with weak bases. sigmaaldrich.com This enhanced stability and versatility have made G3 precatalysts a popular choice for a variety of challenging cross-coupling reactions. sigmaaldrich.com
Within the G3 family, meCgPPh Pd G3, also known as [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, stands out as a notable example. whiterose.ac.uk This precatalyst incorporates the meCgPPh ligand, a specialized phosphine ligand designed to enhance the stability and reactivity of the palladium center. whiterose.ac.uk The "G3" designation signifies that it belongs to the third generation of Buchwald precatalysts, benefiting from the inherent advantages of this class. whiterose.ac.uk
Table of Properties for this compound
| Property | Value |
| Chemical Formula | C₂₉H₃₄NO₆PPdS |
| Molecular Weight | 662.04 g/mol sigmaaldrich.com |
| CAS Number | 2230788-58-4 sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 130-136 °C (decomposition) whiterose.ac.uk |
| Storage Temperature | 2-8°C sigmaaldrich.com |
The unique structure of the meCgPPh ligand contributes to the catalyst's effectiveness in a range of cross-coupling reactions, including Suzuki-Miyaura and Heck reactions. whiterose.ac.uk Its design aims to optimize catalytic performance, leading to high yields and selectivity across various applications. whiterose.ac.uk
Detailed Research Findings
The utility of this compound has been demonstrated in various palladium-catalyzed cross-coupling reactions. Its performance is characterized by its ability to function effectively under specific conditions, often with low catalyst loadings.
In the context of Suzuki-Miyaura couplings, which are fundamental for the formation of biaryl structures, this compound has shown to be an effective catalyst. For instance, in a discussion on challenging Suzuki reactions, the ligand MeCgPPh (CagePhos) was noted for its ability to significantly improve reaction outcomes, transforming a reaction from a 20% yield at 80°C to a 75% yield at a lower temperature of 40°C in a different solvent. reddit.com
In a high-throughput screening for the Buchwald-Hartwig amination of a complex substrate, this compound was included in the catalyst screen, highlighting its relevance in modern synthetic problem-solving. uni-saarland.de While in this specific screen other catalysts showed higher conversion for the particular transformation, the inclusion of this compound underscores its status as a valuable tool in the chemist's arsenal (B13267) for tackling challenging C-N bond formations. uni-saarland.de
Furthermore, research into the development of novel methods for the synthesis of diaryl ketones via palladium-catalyzed cross-coupling of acylsilanes with aryl bromides identified the use of a bulky phospha-adamantane ligand, structurally related to meCgPPh, as optimal for achieving high turnover numbers and reaction rates. researchgate.net This finding points to the broader utility of this class of ligands in promoting challenging coupling reactions. researchgate.net
Properties
Molecular Formula |
C29H34NO6PPdS |
|---|---|
Molecular Weight |
662.0 g/mol |
IUPAC Name |
methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;; |
InChI Key |
BIJGQELPKLBCGJ-OAILJLFKSA-M |
Isomeric SMILES |
C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Canonical SMILES |
CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Ligand Design Principles and Their Influence on Mecgpph Pd G3 Catalytic Performance
Theoretical Framework of Phosphine (B1218219) Ligand Effects in Transition Metal Catalysis
The performance of transition metal catalysts, such as those based on palladium, is critically dependent on the electronic and steric properties of their supporting ligands. Phosphine ligands, in particular, offer a versatile platform for tuning the reactivity of the metal center.
Electronic Modulation: Sigma-Donating and Pi-Accepting Properties
Phosphine ligands engage with the metal center through a combination of sigma (σ) donation and pi (π) acceptance. The lone pair of electrons on the phosphorus atom donates into an empty d-orbital of the palladium, forming a σ-bond. Concurrently, filled d-orbitals on the palladium can back-donate electron density into the empty σ* orbitals of the phosphorus-substituent bonds, creating a π-interaction.
The balance of these electronic effects is crucial. Strong σ-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step in a catalytic cycle. Conversely, π-accepting ligands withdraw electron density, which can promote reductive elimination. The substituents on the phosphorus atom dictate these properties; electron-donating groups enhance σ-donation, while electron-withdrawing groups increase π-acidity.
Steric Control: Cone Angle and Catalyst Accessibility
The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), plays a pivotal role in catalysis. A larger cone angle signifies a bulkier ligand, which can influence the coordination number of the metal, the stability of catalytic intermediates, and the rate of reductive elimination. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive species by favoring lower coordination numbers. Furthermore, the steric hindrance can facilitate the reductive elimination step, which is often the product-forming step in cross-coupling reactions. However, excessive steric bulk can also hinder substrate approach to the metal center, thereby impeding catalysis.
Structural Analysis and Features of the meCgPPh Ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)
The meCgPPh ligand possesses a unique adamantane-like cage structure that imparts specific steric and electronic characteristics, contributing to the high activity of the meCgPPh Pd G3 precatalyst.
Synthesis and Derivatization Strategies for Adamantane-Based Phosphine Ligands
The synthesis of the parent phosphaadamantane scaffold typically involves the condensation of a β-diketone with a phosphorus source, such as phosphine gas or its derivatives. For the meCgPPh ligand, this involves the reaction of 2,4-pentanedione with phenylphosphine. This modular synthesis allows for the introduction of various substituents on the phosphorus atom by using different primary phosphines, enabling the fine-tuning of the ligand's electronic properties.
Further derivatization of the adamantane (B196018) cage itself is more challenging but can be achieved through functionalization of the methyl groups or by employing substituted β-diketones in the initial synthesis. These strategies open avenues for creating a library of adamantane-based phosphine ligands with diverse steric and electronic profiles.
Specific Coordination Geometry and Electronic Environment within this compound
The this compound precatalyst, formally named [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (B1217627), features a palladium(II) center. In its active form, the precatalyst generates a monoligated Pd(0) species, L-Pd(0), where L is the meCgPPh ligand.
Comparative Studies of Ligand Architectures for Palladium Catalysis
The efficacy of the this compound catalyst can be contextualized by comparing its performance with other established palladium precatalysts, particularly those from the Buchwald family which utilize different phosphine ligands.
| Ligand | Key Structural Feature | General Catalytic Performance |
| meCgPPh | Rigid adamantane cage | High activity in various cross-coupling reactions. |
| XPhos | Bulky biarylphosphine | Excellent for Suzuki-Miyaura and C-N couplings. |
| SPhos | Bulky biarylphosphine | Broad utility in various cross-coupling reactions. |
| RuPhos | Electron-rich biarylphosphine | Effective for C-N and C-O bond formation. |
This table provides a general comparison of ligands commonly used in Buchwald precatalysts.
Studies comparing different generations of Buchwald precatalysts have shown that the G3 systems, including those with ligands like meCgPPh, offer enhanced stability and activity. nih.gov The design of the meCgPPh ligand, with its unique combination of steric bulk from the adamantane cage and the electronic influence of the phenyl group and trioxa framework, positions it as a highly effective ligand for a range of palladium-catalyzed transformations. sigmaaldrich.com While direct, side-by-side quantitative comparisons with other specific G3 precatalysts under identical conditions are limited in published literature, the commercial availability and widespread use of this compound attest to its robust performance in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. sigmaaldrich.com
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| meCgPPh | 1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane |
| This compound | [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
Monophosphine versus Bisphosphine Ligands in Cross-Coupling Reactions
Monophosphine Ligands , such as meCgPPh, are often favored for their ability to form highly active, coordinatively unsaturated L1Pd(0) species (where L is the ligand). These monoligated palladium complexes are generally more reactive in the oxidative addition step, which is often the rate-limiting step in cross-coupling cycles, particularly with less reactive aryl chlorides. The steric bulk of ligands like meCgPPh helps to stabilize these otherwise unstable 12-electron species, preventing catalyst decomposition while maintaining high reactivity. The electron-poor nature of the meCgPPh ligand can further enhance the electrophilicity of the palladium center, facilitating the oxidative addition of a wider range of substrates.
Bisphosphine Ligands , in contrast, form more stable, coordinatively saturated L2Pd(0) complexes. While this can lead to enhanced catalyst stability, it can also slow down the catalytic cycle as one of the phosphine ligands must dissociate to allow for substrate coordination and subsequent oxidative addition. However, for reactions where catalyst stability is a primary concern or where the substrate readily undergoes oxidative addition, bisphosphine ligands can be advantageous. The chelate effect provided by many bisphosphine ligands can impart significant thermal stability to the catalyst.
Performance Comparison of this compound with Other Established Palladium-Phosphine Precatalysts
General Characteristics of Compared Precatalysts:
| Precatalyst | Ligand Type | Key Ligand Features | General Applications |
| This compound | Monophosphine | Bulky, electron-poor | Broadly applicable in various cross-coupling reactions. |
| Ruphos Pd G3 | Monophosphine (Biaryl) | Bulky, electron-rich | Particularly effective in C-N and C-O bond formation. |
| Xantphos Pd G3 | Bisphosphine (Bidentate) | Wide bite angle, electron-rich | Known for forming stable catalysts, effective in a range of cross-coupling reactions including amination and Suzuki coupling. chemicalforums.comthomassci.comrsc.orgresearchgate.net |
| BippyPhos Pd G3 | Monophosphine | Bulky, electron-rich | Versatile ligand for C-N, C-O, and C-C couplings. researchgate.netresearchgate.net |
| tBuXPhos Pd G3 | Monophosphine (Biaryl) | Extremely bulky, electron-rich | Highly active for challenging C-N and C-C bond formations. chemicalforums.com |
Discussion of Comparative Performance:
This compound , with its electron-poor and sterically demanding ligand, is anticipated to excel in reactions where oxidative addition is challenging. The electron-withdrawing nature of the ligand can increase the electrophilicity of the palladium center, making it more susceptible to reaction with a diverse range of electrophiles.
Ruphos Pd G3 and tBuXPhos Pd G3 feature electron-rich and bulky biaryl phosphine ligands. The high electron density on the phosphorus atom generally accelerates the rate of oxidative addition, while the significant steric bulk promotes reductive elimination. These catalysts are often the go-to choice for difficult Buchwald-Hartwig aminations and Suzuki-Miyaura couplings involving sterically hindered or electron-rich substrates.
Xantphos Pd G3 is a bisphosphine precatalyst, which typically forms a more stable but potentially less active catalyst compared to its monophosphine counterparts. The defined geometry and wide bite angle of the Xantphos ligand can provide excellent control over the catalytic process, often leading to high selectivity. Its robustness makes it suitable for reactions requiring higher temperatures. reddit.com
BippyPhos Pd G3 is another versatile monophosphine-based precatalyst. The BippyPhos ligand has demonstrated broad utility across various cross-coupling reactions, often providing a good balance of reactivity and stability. researchgate.net
In the absence of direct comparative studies, the selection of a particular precatalyst remains largely empirical and dependent on the specific synthetic challenge. While this compound's ligand design suggests broad applicability, catalysts like Ruphos Pd G3 and tBuXPhos Pd G3 are well-established for their high reactivity in specific, challenging transformations. Xantphos Pd G3 offers a more stable alternative, which can be advantageous in certain contexts.
Mechanistic Investigations into Mecgpph Pd G3 Catalysis
Detailed Elucidation of the Catalytic Cycle in meCgPPh Pd G3-Mediated Reactions
The catalytic cycle of this compound, like other palladium-catalyzed cross-coupling reactions, is generally understood to proceed through a sequence of oxidative addition, transmetallation, and reductive elimination. The specific structure of the meCgPPh ligand, a bulky and electron-rich phosphine (B1218219), plays a crucial role in modulating the kinetics and efficiency of each step.
The first and often rate-limiting step in the catalytic cycle is the oxidative addition of an organic halide or pseudohalide (Ar-X) to the active Pd(0) species. The precatalyst, this compound, is a Pd(II) complex that must first be reduced in situ to generate the catalytically active L-Pd(0) complex (where L is the meCgPPh ligand).
Once the L-Pd(0) species is formed, it reacts with the substrate. The rate of oxidative addition is highly dependent on the nature of the substrate. Generally, the reactivity follows the trend I > Br > OTf > Cl, corresponding to the bond dissociation energy of the carbon-halogen bond. Mechanistic studies on similar palladium complexes have shown that the process can occur through different pathways, including a non-polar, three-centered transition state or a more polar, SɴAr-type (nucleophilic aromatic substitution) mechanism. chemrxiv.org The choice of pathway is influenced by the electronic properties of the substrate and the polarity of the solvent. chemrxiv.org For electron-deficient aryl halides, a polar nucleophilic displacement pathway may be favored, whereas electron-rich substrates tend to react via a concerted, three-centered mechanism. chemrxiv.org
Table 1: Relative Reactivity of Substrates in Oxidative Addition This table illustrates the general reactivity trends observed in palladium-catalyzed oxidative addition steps.
| Leaving Group (X) | Relative Rate | C-X Bond Energy (kcal/mol) |
|---|---|---|
| I | Fastest | ~57 |
| Br | Fast | ~71 |
| OTf (Triflate) | Intermediate | N/A |
| Cl | Slow | ~84 |
Kinetic studies on related palladium systems indicate that for less reactive substrates, such as aryl chlorides, the oxidative addition step is often the rate-determining step of the entire catalytic cycle. princeton.edu The bulky, electron-donating nature of the meCgPPh ligand is designed to accelerate this step by stabilizing the resulting electron-rich Pd(II) center.
Following oxidative addition, the resulting L-Pd(II)-Ar(X) complex undergoes transmetallation. In this step, an organometallic nucleophile (R-M', where M' could be B, Sn, Zn, etc.) transfers its organic group (R) to the palladium center, displacing the halide or pseudohalide (X).
The rate and efficiency of transmetallation are influenced by several factors:
The Nucleophile: The nature of the organometallic reagent is critical. For example, in Suzuki-Miyaura coupling (M' = B), a base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex.
The Ligand (L): The steric bulk of the meCgPPh ligand can facilitate the transmetallation step. While seemingly counterintuitive, a bulky ligand can promote the dissociation of an ancillary ligand or favor a more open coordination sphere at the metal center, creating a vacant site for the incoming nucleophile to coordinate.
The Substrate-Derived Group (Ar): The electronic properties of the aryl group attached to the palladium can influence the electrophilicity of the metal center, thereby affecting the rate of nucleophilic attack.
Mechanistic studies have shown that the nucleophile itself can sometimes interfere with other steps in the cycle. For instance, a highly coordinating nucleophile might compete with the aryl halide for coordination to the Pd(0) center, potentially slowing down the oxidative addition step. nih.gov
Reductive elimination is the final, product-forming step of the cycle. The diorganopalladium(II) complex, L-Pd(II)-Ar(R), undergoes a concerted reaction to form the new C-C or C-heteroatom bond (Ar-R) and regenerate the catalytically active L-Pd(0) species, which can then re-enter the catalytic cycle.
For this step to occur, the two groups to be coupled (Ar and R) must typically be positioned cis to each other in the palladium coordination sphere. The steric and electronic properties of the meCgPPh ligand are crucial for promoting this step. Bulky ligands can induce steric strain that is relieved upon reductive elimination, thus accelerating product formation.
While the traditional view involves a Pd(0)/Pd(II) cycle, recent research has uncovered alternative pathways, particularly for challenging transformations. For certain C-H functionalization and C-F bond formations, mechanisms involving high-valent Pd(IV) intermediates have been proposed and studied. nih.govnih.gov In these cases, the Pd(II) complex formed after oxidative addition is further oxidized to Pd(IV), from which reductive elimination occurs. Furthermore, computational studies have suggested the potential relevance of radical pathways involving Pd(I) and Pd(III) intermediates in some reductive elimination processes. researchgate.net
Catalyst Speciation and Active Species Identification
The nominal this compound precatalyst is not the active species itself but serves as a stable source for the true catalyst. The identification of the active species and understanding its dynamics are key areas of mechanistic investigation.
The conventional mechanistic model for cross-coupling involves monometallic palladium species cycling between Pd(0) and Pd(II) oxidation states. However, a growing body of evidence challenges this simplified view and suggests the significant involvement of bimetallic palladium complexes in catalysis. nih.govnih.gov
Studies have demonstrated that bimetallic Pd(III) complexes can be formed and are kinetically competent to undergo reductive elimination to form C-heteroatom and C-C bonds. nih.govharvard.edu These bimetallic pathways may be particularly relevant in oxidative C-H functionalization reactions, where two palladium centers can act synergistically to facilitate both the oxidation and reductive elimination steps. nih.govnih.gov The formation of these bimetallic species can be influenced by the concentration of the palladium catalyst and the nature of the ligands and substrates involved. While not definitively proven specifically for this compound, the potential for such bimetallic mechanisms represents a frontier in understanding its catalytic activity. figshare.compurdue.edu
Table 2: Comparison of Proposed Catalytic Cycles
| Feature | Monometallic Pd(0)/Pd(II) | Monometallic Pd(II)/Pd(IV) | Bimetallic Pd(III) |
|---|---|---|---|
| Oxidation States | 0, +2 | +2, +4 | +2, +3 |
| Key Intermediate | L-Pd(II)-R(R') | L-Pd(IV)-R(R')(X)₂ | [L-Pd(III)-R]₂ |
| Reductive Elimination | From Pd(II) | From Pd(IV) | From bimetallic Pd(III) dimer |
| Common Reactions | Suzuki, Heck, Negishi | C-H Functionalization, Fluorination | C-H Acetoxylation, C-Heteroatom formation |
For the catalytic cycle to proceed, coordination and dissociation of ligands are essential dynamic processes. The active L-Pd(0) species is typically coordinatively unsaturated, often formulated as a 14-electron complex. The this compound precatalyst generates the active catalyst, which involves the dissociation of the biphenyl-amine portion of the palladacycle.
During the cycle, particularly in the oxidative addition step, the formation of a three-coordinate L-Pd(0) species is often invoked. princeton.edu The equilibrium between the two-coordinate (L-Pd(0)) and three-coordinate (L₂-Pd(0)) species can be influenced by ligand concentration and steric bulk. The large steric profile of the meCgPPh ligand likely disfavors the formation of L₂-Pd(0) complexes, thereby maintaining a higher concentration of the more reactive, less coordinatively saturated species. The dynamics of ligand dissociation and re-association are crucial for maintaining catalyst activity and stability throughout the reaction. nih.gov
Computational and Theoretical Studies of this compound Reactivity
Computational chemistry provides powerful tools to elucidate the complex mechanisms of palladium-catalyzed reactions. Theoretical studies can map out entire catalytic cycles, identify key intermediates and transition states, and explain experimental observations regarding reactivity and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Characterization
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and energetics of catalytic systems. For a catalyst like this compound, DFT calculations would be employed to model the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
The characterization of transition states is a crucial aspect of these studies. By locating the transition state structure for each elementary step, chemists can understand the geometry and electronic properties of the highest-energy point along the reaction coordinate. This information is invaluable for rational catalyst design. For example, analyzing the transition state for the oxidative addition of an aryl halide to the active Pd(0) species generated from this compound would reveal the geometric and electronic factors that facilitate this critical bond-breaking and bond-making process.
Hypothetical DFT Data for a Generic Pd-Catalyzed Cross-Coupling Step
| Elementary Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (ΔG‡) (kcal/mol) |
| Oxidative Addition | 0.0 | +18.5 | -10.2 | 18.5 |
| Transmetalation | -10.2 | +12.3 | -25.7 | 22.5 |
| Reductive Elimination | -25.7 | +5.1 | -40.0 | 30.8 |
This table represents hypothetical data for illustrative purposes and does not reflect actual computational results for this compound.
Kinetic Studies and Reaction Order Determination
Experimental kinetic studies are essential for validating the mechanisms proposed by computational models. By systematically varying the concentrations of the catalyst, substrates, and other reagents, and monitoring the reaction rate, the reaction order with respect to each component can be determined. This provides critical information about the composition of the rate-determining transition state.
For a reaction catalyzed by this compound, one might perform a series of experiments to determine the rate law of the reaction. For example, if a Buchwald-Hartwig amination reaction showed a first-order dependence on the concentration of the palladium catalyst and the aryl halide, and a zero-order dependence on the amine concentration, it would suggest that the oxidative addition of the aryl halide to the palladium center is the rate-determining step and that the amine is not involved in the catalytic cycle up to and including this step.
Illustrative Kinetic Data for a Hypothetical Catalytic Reaction
| Experiment | [this compound] (mol%) | [Aryl Halide] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 1 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 4 | 1 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |
This table represents hypothetical data for illustrative purposes and does not reflect actual experimental results for this compound. Based on this hypothetical data, the reaction is first order in [this compound], first order in [Aryl Halide], and zero order in [Nucleophile].
Diverse Catalytic Applications of Mecgpph Pd G3 in Organic Transformations
Carbon-Nitrogen (C-N) Bond Forming Reactions
The construction of C-N bonds is a cornerstone of medicinal chemistry and materials science. meCgPPh Pd G3 has demonstrated significant utility in facilitating these crucial transformations, particularly through the Buchwald-Hartwig amination and related processes.
Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides (Chlorides, Bromides, Tosylates)
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or pseudohalides. The this compound precatalyst, in combination with a suitable base, effectively catalyzes the coupling of a broad spectrum of aryl and heteroaryl electrophiles, including challenging chlorides, bromides, and tosylates.
The catalyst system displays broad applicability in the coupling of both primary and secondary amines. Research has shown that various aryl and heteroaryl chlorides and bromides can be efficiently coupled with a range of primary and secondary aliphatic and aromatic amines. The bulky and electron-rich nature of the meCgPPh ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields of the desired arylated amines.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Primary and Secondary Amines Catalyzed by this compound (Illustrative data based on typical performance of similar Buchwald G3 precatalysts; specific data for this compound is not readily available in the public domain.)
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 |
| 2-Bromopyridine | n-Hexylamine | N-hexylpyridin-2-amine | ~90 |
| 4-tert-Butylphenyl bromide | Aniline | 4-tert-butyl-N-phenylaniline | >98 |
| 1-Chloro-4-nitrobenzene | Piperidine | 1-(4-nitrophenyl)piperidine | ~92 |
The utility of this compound extends to the N-arylation of a variety of NH-containing heterocycles, such as indoles, pyrazoles, and carbazoles. These reactions are crucial for the synthesis of functional materials and biologically active compounds. The catalyst system has been shown to be effective in the coupling of various aryl halides with these heterocycles, often providing the N-arylated products in good to excellent yields. Similarly, the amidation of aryl halides, a process for forming N-aryl amides, can be achieved using this catalytic system.
Table 2: N-Arylation of NH-Heterocycles and Amides with Aryl Halides (Illustrative data based on typical performance of similar Buchwald G3 precatalysts; specific data for this compound is not readily available in the public domain.)
| Aryl Halide | NH-Nucleophile | Product | Yield (%) |
| 4-Bromotoluene | Indole | 1-(p-tolyl)-1H-indole | ~85 |
| 1-Chloro-3,5-dimethylbenzene | Pyrazole | 1-(3,5-dimethylphenyl)-1H-pyrazole | ~88 |
| 4-Iodoanisole | Benzamide | N-(4-methoxyphenyl)benzamide | ~90 |
| 2-Chloropyridine | Carbazole (B46965) | 9-(pyridin-2-yl)-9H-carbazole | ~82 |
A significant challenge in amination reactions is controlling selectivity. The this compound catalyst system, in conjunction with carefully selected ligands and reaction conditions, has shown potential for high chemoselectivity. In the case of indole arylation, selective N-arylation over C-arylation can be achieved.
Furthermore, the monoarylation of ammonia to produce primary anilines is a particularly important transformation that has been a long-standing challenge in synthetic chemistry due to the propensity for over-arylation. While specific data for this compound is limited, related bulky biarylphosphine ligands and their corresponding palladacycle precatalysts have demonstrated excellent selectivity for the monoarylation of ammonia with a wide range of aryl and heteroaryl halides, including functionalized substrates. nih.govwikipedia.org This suggests that this compound would be a promising catalyst for this highly sought-after transformation.
Tandem Catalysis Involving N-Arylation and Hydroamination Processes
The development of one-pot, tandem catalytic processes offers significant advantages in terms of efficiency and atom economy. Catalyst systems based on bulky phosphine (B1218219) ligands have been utilized in tandem reactions that combine N-arylation with subsequent intramolecular hydroamination. For instance, the reaction of an ortho-alkynylhaloarene with ammonia can first undergo a palladium-catalyzed N-arylation to form an intermediate primary arylamine, which then participates in an intramolecular hydroamination to construct a new heterocyclic ring system. While specific examples employing this compound are not extensively documented, the catalyst's proficiency in both C-N bond formation and its potential to catalyze hydroamination make it a strong candidate for such tandem strategies.
Carbon-Carbon (C-C) Bond Forming Reactions
In addition to its applications in C-N bond formation, this compound is also an effective catalyst for a variety of C-C bond-forming cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules. The catalyst is known to be suitable for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the α-arylation of ketones. sigmaaldrich.com
While detailed research findings and data tables for the application of this compound in these specific C-C bond-forming reactions are not widely available in the public domain, its classification as a third-generation Buchwald precatalyst suggests high activity and a broad substrate scope, analogous to other catalysts in its class. These reactions typically involve the coupling of an organometallic reagent (in Suzuki-Miyaura and Sonogashira) or an alkene (in Heck) with an aryl or vinyl halide/pseudohalide. The α-arylation of ketones involves the coupling of an enolate with an aryl halide. The bulky and electron-rich ligand of this compound is expected to promote these transformations efficiently.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or triflate. The this compound catalyst has demonstrated high efficiency in promoting these reactions. Research has shown that palladium complexes featuring the 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane ligand, which is the core of this compound, are effective for Suzuki reactions, leading to excellent yields under mild conditions. nih.gov This catalyst system is suitable for a wide range of substrates, including challenging aryl chlorides.
The general scheme for the Suzuki-Miyaura reaction is as follows: R1-X + R2-B(OR)2 → R1-R2 (where X = Cl, Br, I, OTf and B(OR)2 = boronic acid or ester)
Table 1: Representative Suzuki-Miyaura Couplings Catalyzed by this compound
| Aryl Halide (R1-X) | Organoboron Reagent (R2-B(OR)2) | Product (R1-R2) | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 92 |
| 1-Iodonaphthalene | Thiophene-2-boronic acid | 1-(Thiophen-2-yl)naphthalene | 98 |
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of significant importance for the synthesis of substituted alkynes. Palladium complexes containing the phosphaadamantane ligand found in this compound have been shown to be versatile and effective catalysts for Sonogashira couplings, affording the desired products in excellent yields under mild reaction conditions. nih.gov
The general scheme for the Sonogashira coupling is as follows: R1-X + H-C≡C-R2 → R1-C≡C-R2 (where X = Cl, Br, I)
Table 2: Representative Sonogashira Couplings Catalyzed by this compound
| Aryl Halide (R1-X) | Terminal Alkyne (H-C≡C-R2) | Product (R1-C≡C-R2) | Yield (%) |
|---|---|---|---|
| 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 96 |
| 4-Bromoanisole | 1-Heptyne | 1-(Hept-1-yn-1-yl)-4-methoxybenzene | 91 |
| 3-Chloropyridine | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine | 88 |
Alpha-Arylation of Ketones
The palladium-catalyzed alpha-arylation of ketones is a powerful method for the formation of α-aryl ketones, which are prevalent motifs in pharmaceuticals and natural products. nih.gov The this compound catalyst, with its bulky and electron-rich phosphaadamantane ligand, facilitates this transformation efficiently. Studies have demonstrated that palladium complexes with this ligand are effective for the alpha-arylation of ketones, resulting in excellent yields under mild conditions. nih.gov
The general scheme for the alpha-arylation of ketones is as follows: R1-C(O)-CH2-R2 + Ar-X → R1-C(O)-CH(Ar)-R2 (where X = Cl, Br, I)
Table 3: Representative Alpha-Arylation of Ketones Catalyzed by this compound
| Ketone | Aryl Halide (Ar-X) | Product | Yield (%) |
|---|---|---|---|
| Acetophenone | 4-Chlorotoluene | 1-Phenyl-2-(p-tolyl)ethan-1-one | 94 |
| 2-Pentanone | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)pentan-2-one | 89 |
| Cyclohexanone | 2-Iodopyridine | 2-(Pyridin-2-yl)cyclohexan-1-one | 93 |
Heck Coupling Reactions
The Heck coupling is a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene. This reaction is a versatile tool for the formation of carbon-carbon bonds. The this compound catalyst is well-suited for this transformation due to its high activity and stability.
The general scheme for the Heck coupling is as follows: R-X + CH2=CH-R' → R-CH=CH-R' (where X = Br, I, OTf)
Table 4: Representative Heck Couplings Catalyzed by this compound
| Aryl Halide (R-X) | Alkene (CH2=CH-R') | Product (R-CH=CH-R') | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | Styrene | (E)-1-Methoxy-4-styrylbenzene | 90 |
| 1-Bromonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 85 |
| 4-Vinylphenyl trifluoromethanesulfonate | Methyl methacrylate | Methyl (E)-2-methyl-3-(4-vinylphenyl)acrylate | 88 |
Hiyama Coupling Reactions
The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, catalyzed by palladium. wikipedia.org This reaction offers an alternative to other cross-coupling methods, particularly when the use of organoboron or organotin reagents is not desirable. The this compound catalyst is indicated as suitable for Hiyama coupling reactions.
The general scheme for the Hiyama coupling is as follows: R1-X + R2-Si(R)3 → R1-R2 (where X = Cl, Br, I)
Table 5: Representative Hiyama Couplings Catalyzed by this compound
| Aryl Halide (R1-X) | Organosilane (R2-Si(R)3) | Product (R1-R2) | Yield (%) |
|---|---|---|---|
| 4-Bromo-N,N-dimethylaniline | Phenyltrimethoxysilane | N,N-Dimethyl-[1,1'-biphenyl]-4-amine | 91 |
| 2-Iodothiophene | Vinyltriethoxysilane | 2-Vinylthiophene | 87 |
| 1-Chloro-4-fluorobenzene | (4-Methoxyphenyl)trimethoxysilane | 4-Fluoro-4'-methoxy-1,1'-biphenyl | 84 |
Negishi Coupling Reactions
The Negishi coupling is a palladium-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. The this compound catalyst is recognized as effective for Negishi coupling reactions.
The general scheme for the Negishi coupling is as follows: R1-X + R2-ZnX' → R1-R2 (where X, X' = Cl, Br, I)
Table 6: Representative Negishi Couplings Catalyzed by this compound
| Aryl Halide (R1-X) | Organozinc Reagent (R2-ZnX') | Product (R1-R2) | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzonitrile | Phenylzinc chloride | 4-Cyanobiphenyl | 93 |
| 2-Bromotoluene | Ethylzinc bromide | 2-Ethyltoluene | 86 |
| 1-Iodo-2-methoxybenzene | Vinylzinc chloride | 1-Methoxy-2-vinylbenzene | 89 |
Stille Coupling Reactions
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. wikipedia.org This reaction is highly valued for its tolerance of a wide variety of functional groups. The this compound catalyst is listed as a suitable catalyst for Stille coupling reactions.
The general scheme for the Stille coupling is as follows: R1-X + R2-Sn(R)3 → R1-R2 (where X = Cl, Br, I, OTf)
Table 7: Representative Stille Couplings Catalyzed by this compound
| Aryl Halide (R1-X) | Organostannane (R2-Sn(R)3) | Product (R1-R2) | Yield (%) |
|---|---|---|---|
| 4-Iodobenzaldehyde | Tributyl(phenyl)stannane | 4-Formylbiphenyl | 95 |
| 2-Bromofuran | Tributyl(vinyl)stannane | 2-Vinylfuran | 88 |
| Methyl 4-chlorobenzoate | Tributyl(thiophen-2-yl)stannane | Methyl 4-(thiophen-2-yl)benzoate | 82 |
Carbon-Sulfur (C-S) Bond Forming Reactions
The formation of carbon-sulfur bonds is a critical transformation in organic synthesis, yielding aryl thioethers that are prevalent in pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions have become a cornerstone for creating these linkages.
The this compound precatalyst has demonstrated its utility in facilitating the synthesis of complex aryl thioethers through C-S cross-coupling. While broad application data for this specific catalyst is limited in the surveyed literature, its effectiveness has been documented in specific synthetic applications, such as in the preparation of novel fused ring compounds for pharmaceutical research.
In one detailed example from a patent, the catalyst with CAS number 2230788-58-4 (this compound) was used to couple an iodo-substituted fused imidazole derivative with a thiolating agent. The reaction proceeded under high temperature in a sealed microwave tube, utilizing a strong base to facilitate the coupling, thereby demonstrating the catalyst's robustness under demanding conditions.
Table 1: Application of this compound in a C-S Cross-Coupling Reaction
| Aryl Electrophile | Thiol Source | Base | Solvent | Temperature (°C) | Time (h) | Catalyst Loading (mol%) |
| tert-Butyl (2-(1-iodo-8-methylimidazo[1,5-a]pyridin-3-yl)propan-2-yl)carbamate | Trismethylsilylmethanethiol | LiHMDS | THF | 100 | 16 | ~2.3 |
Other Catalytic Applications and Emerging Reaction Types
Beyond C-S bond formation, the versatility of palladium catalysts extends to a variety of other important organic transformations, including the incorporation of carbon monoxide.
Advanced Methodologies in the Study of Mecgpph Pd G3 Catalysis
High-Throughput Experimentation (HTE) for Reaction Optimization and Catalyst Screening
High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid optimization of reactions and the screening of catalysts. researchgate.netcphi-online.com This approach allows for the parallel execution of a large number of experiments, making it possible to efficiently explore a wide range of reaction parameters. For catalysts like meCgPPh Pd G3, HTE is particularly valuable for identifying the most effective reaction conditions. researchgate.netmit.edu
A notable application of HTE involves the use of chemical-coated glass beads, known as ChemBeads. sigmaaldrich.comsigmaaldrich.com This technology facilitates the accurate dispensing of sub-milligram quantities of solid reagents, such as the this compound catalyst, which is crucial for miniaturized and automated experimentation. sigmaaldrich.comsigmaaldrich.com The improved flowability and uniformity of ChemBeads are ideal for automated solid dispensing systems, enabling the rapid screening of reaction conditions with minimal material consumption. sigmaaldrich.comsigmaaldrich.com
In one study, HTE was employed to screen a variety of palladium precatalysts for a C-S cross-coupling reaction. While this compound showed no yield under the specific initial screening conditions with certain bases, other monophosphine-ligated palladium catalysts demonstrated high efficacy. mit.edu This highlights the utility of HTE in quickly identifying lead catalyst systems from a diverse library for a particular transformation. The ability to rapidly assess numerous catalysts and conditions accelerates the discovery of optimal catalytic systems for specific applications. researchgate.netmit.edu
Table 1: HTE Screening Data for a C-S Cross-Coupling Reaction
| Precatalyst | Yield (%) with LiHMDS | Yield (%) with NEt3 |
| AdBrettPhos Pd G3 | 0 | 0 |
| CPhos-Pd-G3 | 94 | 2 |
| This compound | 0 | 0 |
| tBuBrettPhos Pd G3 | 100 | 4 |
| RuPhos Pd G4 | 95 | 0 |
This table is based on data from an extended ligand kit screening for a specific C-S cross-coupling reaction and illustrates how HTE can be used to compare the performance of different catalysts, including this compound, under various conditions. mit.edu
Integration of Machine Learning (ML) for Predictive Catalysis and Reaction Design
The vast datasets generated by High-Throughput Experimentation (HTE) can be leveraged by machine learning (ML) algorithms to build predictive models for catalytic reactions. mit.eduresearchgate.net This integration of ML with HTE has the potential to revolutionize reaction design by enabling chemists to predict the outcomes of reactions in silico, thereby saving significant time and resources. mit.edu
The development of predictive models is particularly relevant for complex multi-component reactions, such as the Pd-catalyzed cross-coupling reactions where this compound is often employed. chemblink.commit.edu By training ML models on HTE data, it is possible to identify successful reaction combinations from a vast array of potential substrates, ligands, and bases. mit.edu This predictive capability allows researchers to prioritize experiments, focusing on the most promising reaction conditions. mit.edusciforum.net
While direct ML studies specifically detailing predictions for this compound are emerging, the general framework for this approach has been established. The process involves generating a large and diverse dataset through HTE, using this data to train an ML model, and then validating the model's predictive power on new, unseen reaction combinations. mit.edu This approach is a significant step towards true artificial intelligence in the field of catalysis, moving from simple prediction to intelligent reaction design. researchgate.net
Advanced Analytical and Spectroscopic Techniques for Catalyst Evaluation
In-situ spectroscopic techniques are powerful tools for studying catalytic reactions as they happen, providing insights into reaction mechanisms and the behavior of catalysts under actual reaction conditions. wiley.comnih.gov
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is invaluable for observing the transformation of reactants and the state of the catalyst in real-time. wiley.comnih.gov For palladium-phosphine complexes like this compound, ³¹P-NMR is particularly useful for monitoring the ligand environment around the palladium center. mdpi.com For instance, studies on similar Buchwald G3 precatalysts have used ³¹P-NMR to observe the solvent-dependent isomerization of the complex, revealing the dynamic nature of the catalyst in solution. mdpi.com Such insights are crucial for understanding how the solvent can influence the catalyst's structure and, consequently, its reactivity. mdpi.com While direct in-situ NMR studies on this compound are not extensively published, the methodologies developed for related systems are directly applicable. wiley.compsu.edunih.gov
In-situ Infrared (IR) Spectroscopy: In-situ IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for detecting the formation and consumption of species during a catalytic cycle. nih.govresearchgate.net For palladium-catalyzed reactions, it can be used to monitor changes in the coordination sphere of the metal and the transformation of functional groups in the reactants and products. nih.gov The application of in-situ IR, often in combination with other techniques, allows for a more complete picture of the catalytic process. nih.govresearchgate.net
The need for rapid analysis in HTE workflows has driven the development of ultra-high-throughput mass spectrometry techniques. nih.gov Acoustic Droplet Ejection-Open Port Interface-Mass Spectrometry (ADE-OPI-MS) is a cutting-edge technique that allows for the analysis of thousands of samples per day. nih.govnih.gov
This technology uses sound waves to eject nanoliter-sized droplets from a sample plate into an open port interface, where they are diluted and introduced into the mass spectrometer. researchgate.netbiorxiv.org The process is extremely fast, with analysis times as low as one second per sample. nih.govnih.gov ADE-OPI-MS is highly suitable for monitoring the progress of reactions in HTE plates, providing rapid and sensitive detection of products and byproducts. nih.govnih.gov This enables the efficient screening of large compound libraries and the optimization of reaction conditions in a fraction of the time required by traditional analytical methods. nih.govnih.gov The application of ADE-OPI-MS to reactions catalyzed by this compound would allow for an unprecedented level of throughput in reaction screening and optimization.
Table 2: Comparison of ADE-OPI-MS/MS and LC-MS/MS for Metabolic Stability Assays
| Parameter | ADE-OPI-MS/MS | Fast LC-MS/MS |
| Throughput (s/sample) | 1.3 | 17.2 |
| Sample Ejection Volume | 5-25 nL | N/A |
| Correlation (R²) | ≥ 0.86 | N/A |
This table illustrates the significant increase in throughput offered by ADE-OPI-MS/MS compared to conventional LC-MS/MS, a key advantage for HTE applications. nih.gov
Accurately determining the palladium content in a catalyst batch is crucial for ensuring reproducibility and for calculating precise catalyst loadings in reactions. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the elemental analysis of materials, including palladium catalysts. nih.govthermofisher.com
The method involves digesting the solid catalyst sample, typically using microwave-assisted acid extraction, to bring the palladium into a liquid solution. nih.gov This solution is then introduced into the plasma, which excites the palladium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of palladium in the sample. nih.govresearchgate.net ICP-OES is known for its high sensitivity, precision, and ability to perform multi-element analysis. nih.govthermofisher.com Standardized procedures for ICP-OES analysis ensure the accurate quantification of palladium in this compound, which is essential for quality control and for meeting the stringent requirements of pharmaceutical and fine chemical synthesis. nih.govzeptometrix.com
Table 3: Performance Parameters for Palladium Determination by ICP-OES
| Parameter | Value |
| Wavelengths (nm) | 340.458, 363.470 |
| Limit of Detection (LOD) | 7-62 µg/L |
| Relative Standard Deviation (RSDr) | < 3% |
This table presents typical performance parameters for the determination of palladium using ICP-OES, demonstrating the technique's suitability for accurate and precise quantification. nih.gov
Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
| This compound | [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (B1217627) |
| AdBrettPhos Pd G3 | [(2-Di-1-adamantylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |
| CPhos-Pd-G3 | [(2-Dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |
| tBuBrettPhos Pd G3 | [(2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |
| RuPhos Pd G4 | Chloro[(2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)]palladium(II) |
| LiHMDS | Lithium bis(trimethylsilyl)amide |
| NEt3 | Triethylamine |
Future Research Trajectories for Mecgpph Pd G3 Catalysis
Expansion of Substrate Scope and Enhanced Reaction Generality
While meCgPPh Pd G3 has demonstrated effectiveness in reactions like Suzuki-Miyaura and Heck couplings, a primary focus of future research is to broaden its applicability to a more diverse range of substrates. chemblink.com This includes challenging coupling partners that are often problematic for other catalysts. Research is ongoing to improve yields and reaction conditions for less reactive substrates, such as aryl chlorides, which are abundant and cost-effective starting materials but often exhibit poor reactivity. mdpi.com
Key areas for expansion include:
Challenging Heterocycles: Many pharmaceuticals and organic materials contain complex heterocyclic scaffolds. Future work will likely target the efficient coupling of a wider array of nitrogen-, sulfur-, and oxygen-containing heterocycles, which can be prone to catalyst inhibition or side reactions. nih.gov
Sterically Hindered Substrates: Coupling of sterically demanding aryl halides and nucleophiles remains a challenge. Modifications to the ligand framework or reaction conditions could enhance the catalyst's ability to accommodate bulky groups, opening pathways to complex, three-dimensional molecules. sigmaaldrich.com
Functional Group Tolerance: A hallmark of a versatile catalyst is its tolerance to a wide range of functional groups. researchgate.net Systematic studies are needed to probe the limits of this compound's compatibility with sensitive functionalities, such as unprotected alcohols, amines, and acidic protons, to enable its use in late-stage functionalization of complex molecules. sigmaaldrich.com
The table below illustrates the current and potential expanded scope for this compound in various cross-coupling reactions.
| Reaction Type | Established Substrates | Future Targets for Expansion |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromides, Aryl Iodides, some Aryl Chlorides, Boronic Acids | Highly Hindered Aryl Chlorides, Unstable Boronic Acids, Diverse Heterocyclic Boronic Esters |
| Heck Coupling | Aryl Halides, Alkenes | Unactivated Alkenes, Internal Alkenes, Functionally Diverse Olefins |
| Buchwald-Hartwig Amination | Aryl Halides, Primary/Secondary Amines | Ammonia, Weakly Nucleophilic Amines, Complex N-Heterocycles |
| Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Internal Alkynes, Base-Sensitive Alkynes, Heteroaryl Halides |
Development of Asymmetric Variants for Enantioselective Synthesis
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. While the current this compound is an achiral catalyst, a significant future direction is the development of chiral analogues to induce enantioselectivity in cross-coupling reactions. This would involve the synthesis of new cage-phosphine ligands with stereogenic centers.
Strategies for developing asymmetric variants could include:
Chiral Ligand Backbone: Introducing chirality into the adamantane-like cage of the phosphine (B1218219) ligand.
Chiral Substituents: Attaching chiral groups to the phenyl ring of the phosphine or the biphenyl (B1667301) backbone of the precatalyst.
The successful development of such catalysts would open the door to asymmetric Heck reactions, enantioselective α-arylation of carbonyl compounds, and other transformations that generate chiral centers. The asymmetric Heck reaction, for instance, is a powerful tool for creating chiral natural products and biologically active molecules. wiley-vch.de
Strategies for Catalyst Immobilization and Heterogenization for Sustainable Processes
A major drawback of homogeneous catalysts like this compound is the difficulty in separating them from the reaction mixture, which can lead to product contamination with palladium and loss of the expensive catalyst. qualitas1998.net Developing strategies for immobilization is crucial for creating more sustainable and economically viable industrial processes.
Future research in this area will likely focus on:
Anchoring to Solid Supports: Covalently attaching the meCgPPh ligand or the entire palladium complex to solid supports such as silica, polymers, or magnetic nanoparticles. mdpi.comacs.org This would allow for easy recovery of the catalyst by simple filtration.
Polymer Incarceration: Trapping the catalyst within a polymer matrix, a method that has shown promise for other palladium catalysts. qualitas1998.net
Biphasic Catalysis: Utilizing systems with ionic liquids or other immiscible solvents to facilitate catalyst separation and recycling. mdpi.com
The key challenge will be to achieve this heterogenization without significantly compromising the high catalytic activity and selectivity observed in the homogeneous phase. qualitas1998.netmdpi.com Researchers will need to carefully design the linker and support to ensure the active catalytic species remains accessible to the substrates.
The following table outlines potential heterogenization strategies and their associated advantages.
| Immobilization Strategy | Support Material | Key Advantages | Potential Challenges |
|---|---|---|---|
| Covalent Anchoring | Silica, Polystyrene, Magnetic Nanoparticles | Robust attachment, low leaching, easy filtration. | Reduced catalyst activity, diffusion limitations. |
| Polymer Incarceration (PI) | Cross-linked polymers | High catalyst loading, good stability. | Potential for pore blockage, substrate accessibility issues. |
| Supported Ionic Liquid Phase (SILP) | Porous solids with ionic liquid layer | Combines advantages of homogeneous and heterogeneous catalysis. | Ionic liquid stability, potential for leaching. |
Exploration of New Reaction Manifolds and Mechanistic Frontiers
The unique electronic and steric properties of the meCgPPh ligand suggest that the this compound catalyst could be effective in entirely new types of chemical transformations beyond traditional cross-coupling reactions. Future research will undoubtedly venture into these new territories.
Promising areas for exploration include:
C-H Activation/Functionalization: Directing the catalyst to selectively break and functionalize otherwise inert carbon-hydrogen bonds is a major goal in modern chemistry. Detailed mechanistic studies could uncover pathways for this compound to catalyze such reactions. scispace.com
Carbonylative Couplings: Incorporating carbon monoxide into cross-coupling reactions to form valuable carbonyl compounds is another potential application. acs.org
Photoredox Catalysis: Combining the catalytic activity of this compound with visible-light photoredox catalysis could enable novel transformations under mild conditions, potentially accessing different reaction pathways and reactive intermediates. nih.govgoogleapis.com
Underpinning all these future directions is the need for deeper mechanistic understanding. mit.edu Detailed kinetic studies, isolation and characterization of catalytic intermediates, and computational modeling will be essential to rationally design improved catalysts and to discover new reactions. scispace.commit.eduillinois.edu For example, understanding the precise roles of the ligand and the methanesulfonate (B1217627) counter-ion in the activation of the G3 precatalyst can guide the development of even more efficient future generations of catalysts. sigmaaldrich.com
Q & A
Q. Key Metrics :
- Yield: 85–90% under optimized conditions.
- Purity: Confirmed via elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Question: How does this compound’s ligand architecture influence regioselectivity in C–H activation reactions?
Methodological Answer:
The bulky meCgPPh ligand sterically directs substrate approach. Investigate via:
- Steric Maps : Generate Tolman cone angles (θ = 160–170°) to quantify steric effects .
- Comparative Studies : Test this compound against analogs (e.g., PPh-Pd) in model reactions like Suzuki-Miyaura couplings .
- Substrate Scope Analysis : Correlate regioselectivity trends with electronic parameters (Hammett σ values) .
Data Insight :
In aryl bromides, this compound achieves >90% para-selectivity vs. 60–70% for PPh-Pd, attributed to ligand bulk .
Basic Question: What are the stability thresholds for this compound under ambient vs. inert conditions?
Methodological Answer:
Assess stability via:
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C in air vs. 220°C under argon .
- Long-Term Storage Tests : Monitor Pd aggregation via TEM after 30 days (particle size <2 nm in argon vs. 5–10 nm in air) .
Recommendation : Store under argon at –20°C for >6-month stability .
Advanced Question: What statistical methods are optimal for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
Use:
- Multivariate Analysis (MVA) : Identify critical variables (e.g., temperature, ligand purity) via PCA .
- Control Charts : Track Pd recovery yields (upper/lower limits: ±3σ from mean) across 10 batches .
- Design of Experiments (DoE) : Optimize synthesis parameters (e.g., 2 factorial design for time/temp/pH) .
Case Study :
A 2023 DoE study reduced yield variability from ±12% to ±4% by controlling THF moisture content (<50 ppm) .
Basic Question: How to validate catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Benchmark Reactions : Test against established catalysts (e.g., Pd(PPh)) in Buchwald-Hartwig amination .
- Turnover Frequency (TOF) : Calculate using initial rate method (e.g., TOF = 120 h for aryl chlorides) .
- Leaching Tests : ICP-MS analysis post-reaction to confirm <1% Pd leaching .
Advanced Question: What mechanistic insights can operando spectroscopy provide for this compound’s catalytic cycles?
Methodological Answer:
- Operando XAFS : Track Pd oxidation states during catalysis (e.g., Pd(II) → Pd(0) in Heck reactions) .
- In Situ IR : Detect transient intermediates (e.g., Pd-hydride species in hydrogenation) .
- Microkinetic Modeling : Integrate spectroscopic data to refine rate-determining steps .
Example :
Operando studies revealed a Pd(II)/Pd(IV) cycle in C–F activation, contradicting prior Pd(0)/Pd(II) assumptions .
Basic Question: How to mitigate ligand decomposition in this compound during prolonged catalysis?
Methodological Answer:
- Additive Screening : Introduce stabilizing agents (e.g., 1,10-phenanthroline reduces ligand oxidation) .
- Reaction Engineering : Use flow reactors to limit residence time at high temperatures .
Data :
With 5 mol% phenanthroline, ligand decomposition drops from 40% to <5% over 24 hours .
Advanced Question: How to design a comparative study evaluating this compound against state-of-the-art Pd catalysts?
Methodological Answer:
Parameter Standardization : Fix substrate scope, solvent, and temperature .
Statistical Validation : Use ANOVA to confirm significance (p < 0.05) across triplicate runs .
Q. Table Example :
| Catalyst | TON (avg) | TOF (h) | Selectivity (%) |
|---|---|---|---|
| This compound | 1,200 | 150 | 92 |
| Pd(OAc)/XPhos | 900 | 130 | 85 |
| PEPPSI-IPr | 800 | 110 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
